![molecular formula C18H23N3O3S B2968423 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide CAS No. 361167-14-8](/img/structure/B2968423.png)

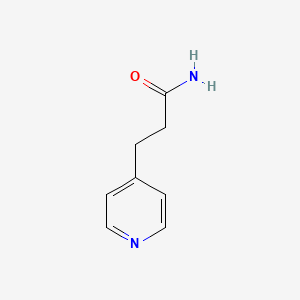

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide” is a complex organic compound. It is a derivative of pyrazole, a class of compounds that have proven to be fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . Pyrazoles are common motifs in a wide range of synthesized drugs .

科学的研究の応用

Molecular Structure and Catalysis

Research on compounds with similar structures has focused on understanding their catalytic properties and how modifications to the molecular structure can impact reactivity and efficiency in chemical reactions. For instance, studies on iridium complexes involving tert-butyl groups have elucidated how these structural elements influence coordination chemistry and catalytic activity, offering insights into designing more effective catalysts for organic synthesis processes (Specht, Grotjahn, Moore, Rheingold, 2013).

Hydrogen Bonding and Molecular Self-assembly

Investigations into the hydrogen bonding capabilities of pyrazoles have led to a deeper understanding of molecular self-assembly mechanisms. These studies are crucial for developing new materials with tailored properties, as they reveal how intermolecular interactions can be leveraged to create ordered structures with specific functionalities (Zheng, Wang, Fan, 2010).

Photochemistry and Luminescent Materials

Research on oligothiophene-functionalized compounds, including those with tert-butyl groups, has explored their photochromic properties. These studies are fundamental for the development of switchable conducting molecules and luminescent materials, which have applications in electronic devices and sensors (Robinson, Sauro, Mitchell, 2009).

Drug Design and Biological Activity

Some research efforts have focused on the synthesis and biological evaluation of pyrazole amide derivatives for potential use in drug development. Such studies provide a basis for the discovery of new therapeutic agents by exploring the antimicrobial, insecticidal, or cytotoxic activities of compounds containing tert-butyl and pyrazolyl groups (Deng, Zhang, Hu, Yin, Liang, Yang, 2016).

将来の方向性

作用機序

Target of Action

The primary target of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion .

Mode of Action

This compound acts by inhibiting the degradation of GLP-1 by DPP-4 . This prolongs the action time of GLP-1, thereby increasing the blood concentration of the endogenous GLP-1 .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the concentration of GLP-1 . GLP-1 is a potent stimulator of insulin secretion. Therefore, the action of this compound ultimately results in improved blood glucose control .

Pharmacokinetics

The compound’s ability to increase the concentration of glp-1 suggests that it is able to reach its target in the body effectively .

Result of Action

The result of the action of this compound is an increase in the concentration of GLP-1, leading to enhanced insulin secretion and improved blood glucose control .

Action Environment

The action of this compound is influenced by the physiological environment in which it operates. For example, the pH, temperature, and other factors can affect the compound’s efficacy . .

特性

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(11-9-25-10-12(11)20-21)19-17(22)15-13(23-4)7-6-8-14(15)24-5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKCPXZOQAXMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)

![N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2968345.png)

![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)

![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)

![8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2968352.png)

![n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2968355.png)

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![methyl N-[4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2968363.png)